4,4'-Methylenebis(2,6-DI-tert-butylphenol)

Catalog No.
S516137
CAS No.
118-82-1
M.F
C29H44O2
M. Wt
424.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Methylenebis(2,6-DI-tert-butylphenol)

CAS Number

118-82-1

Product Name

4,4'-Methylenebis(2,6-DI-tert-butylphenol)

IUPAC Name

2,6-ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenol

Molecular Formula

C29H44O2

Molecular Weight

424.7 g/mol

InChI

InChI=1S/C29H44O2/c1-26(2,3)20-14-18(15-21(24(20)30)27(4,5)6)13-19-16-22(28(7,8)9)25(31)23(17-19)29(10,11)12/h14-17,30-31H,13H2,1-12H3

InChI Key

MDWVSAYEQPLWMX-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C

Solubility

Soluble in DMSO

Synonyms

4,4'-Methylenebis(2,6-di-tert-butylphenol)

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C

Description

The exact mass of the compound 4,4'-Methylenebis(2,6-DI-tert-butylphenol) is 424.3341 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30551. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Cresols - Supplementary Records. It belongs to the ontological category of diarylmethane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> N.a.. However, this does not mean our product can be used or applied in the same or a similar way.

Antioxidant Properties

4,4'-Methylenebis(2,6-di-tert-butylphenol), also known as BHT (butylated hydroxytoluene), is a well-studied antioxidant. Due to the presence of phenolic groups in its structure, BHT can scavenge free radicals, which are unstable molecules that can damage cells. Several research studies have investigated the antioxidant properties of BHT in various contexts [, ].

Food Science Applications

BHT is a common food additive used to prevent spoilage caused by oxidation. It acts by inhibiting the formation of free radicals that can degrade fats and oils in food products, thereby extending their shelf life.

Limitations and Safety Considerations

While BHT is generally considered safe for consumption in small quantities, some studies have raised concerns about its potential health effects at high doses []. Further research is needed to fully understand the long-term effects of BHT consumption.

Other Research Applications

,4'-Methylenebis(2,6-di-tert-butylphenol) has been explored in various other scientific research fields. These include:

  • Polymer Chemistry: BHT can be used as a stabilizer in polymers to prevent degradation caused by oxidation [].
  • Cosmetics: Due to its antioxidant properties, BHT may be used in some cosmetic formulations to improve product stability. However, its use in cosmetics can be limited due to potential skin irritation in some individuals.

4,4'-Methylenebis(2,6-DI-tert-butylphenol) is a synthetic organic compound classified as a diarylmethane. Its chemical formula is C_{28}H_{46}O_{2}, and it has a molar mass of 424.67 g/mol. This compound features two tert-butyl groups attached to each of its aromatic rings, which contribute to its stability and antioxidant properties. It is primarily used as an antioxidant in various industrial applications, particularly in lubricants and polymers, to prevent oxidative degradation .

The chemical behavior of 4,4'-Methylenebis(2,6-DI-tert-butylphenol) includes its ability to act as a radical scavenger. It can undergo oxidation reactions where it donates hydrogen atoms to free radicals, thereby stabilizing them and preventing further reactions that could lead to degradation of materials. The compound can also participate in complexation reactions with metal ions due to the presence of hydroxyl groups, enhancing its utility in various formulations .

Studies indicate that 4,4'-Methylenebis(2,6-DI-tert-butylphenol) exhibits low toxicity levels but may pose risks to aquatic life if released into the environment. It has been shown to have some antimicrobial properties, although its primary function remains as an antioxidant rather than a biocidal agent . Its role in reducing oxidative stress may also have implications for applications in biomedicine, although further research is needed in this area.

The synthesis of 4,4'-Methylenebis(2,6-DI-tert-butylphenol) typically involves the reaction of phenolic compounds with formaldehyde under acidic conditions. This process can be optimized by controlling temperature and reaction time to yield higher purity products. Alternative methods may include the use of different catalysts or solvents to enhance reaction efficiency and reduce by-products .

2,6-Di-tert-butylphenolContains two tert-butyl groups on one ringAntioxidant in fuels and lubricants4-Methyl-2,6-di-tert-butylphenolMethyl group substitution on one ringUsed in plastics and rubber2,2'-Methylenebis(6-tert-butyl-para-cresol)Similar structure with different substituentsAntioxidant in rubber products

Uniqueness: What sets 4,4'-Methylenebis(2,6-DI-tert-butylphenol) apart is its dual aromatic structure combined with multiple tert-butyl groups that enhance its stability and effectiveness as an antioxidant compared to other similar compounds. Its specific applications in biolubricants also highlight its unique role in modern industrial formulations .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

DryPowder; Liquid; OtherSolid, Liquid

XLogP3

9.8

Exact Mass

424.3341

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

37N5K66648

GHS Hazard Statements

Aggregated GHS information provided by 719 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 521 of 719 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 198 of 719 companies with hazard statement code(s):;
H315 (30.81%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (30.81%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (30.3%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (35.86%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H413 (31.82%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

118-82-1

Wikipedia

4,4'-methylenebis(2,6-di-tert-butylphenol)

Use Classification

Plastics -> Polymer Type -> N.a.
Plastics -> Antioxidants

General Manufacturing Information

All other chemical product and preparation manufacturing
Food, beverage, and tobacco product manufacturing
Petroleum lubricating oil and grease manufacturing
Transportation equipment manufacturing
Phenol, 4,4'-methylenebis[2,6-bis(1,1-dimethylethyl)-: ACTIVE

Dates

Modify: 2023-08-15
1: Princz J, Bonnell M, Ritchie E, Velicogna J, Robidoux PY, Scroggins R. Estimation of the bioaccumulation potential of a nonchlorinated bisphenol and an ionogenic xanthene dye to Eisenia andrei in field-collected soils, in conjunction with predictive in silico profiling. Environ Toxicol Chem. 2014 Feb;33(2):308-16. PubMed PMID: 24173968.
2: Ritchie EE, Princz JI, Robidoux PY, Scroggins RP. Ecotoxicity of xanthene dyes and a non-chlorinated bisphenol in soil. Chemosphere. 2013 Feb;90(7):2129-35. doi: 10.1016/j.chemosphere.2012.10.096. Epub 2012 Dec 1. PubMed PMID: 23211322.
3: Quinchia LA, Delgado MA, Valencia C, Franco JM, Gallegos C. Natural and synthetic antioxidant additives for improving the performance of new biolubricant formulations. J Agric Food Chem. 2011 Dec 28;59(24):12917-24. doi: 10.1021/jf2035737. Epub 2011 Dec 1. PubMed PMID: 22103562.
4: Amorati R, Lucarini M, Mugnaini V, Pedulli GF. Antioxidant activity of o-bisphenols: the role of intramolecular hydrogen bonding. J Org Chem. 2003 Jun 27;68(13):5198-204. PubMed PMID: 12816477.
5: Takahashi O, Hiraga K. Effects of four bisphenolic antioxidants on lipid contents of rat liver. Toxicol Lett. 1981 Apr;8(1-2):77-86. PubMed PMID: 7245245.
6: Takahashi O, Hiraga K. Effects of four bisphenolic antioxidants on prothrombin levels of rat plasma. Toxicol Lett. 1981 Mar;7(6):405-8. PubMed PMID: 7245226.

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